molecular formula C24H33N3O3S B11225294 4-butyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

4-butyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B11225294
M. Wt: 443.6 g/mol
InChI Key: BUJNMLOYPCEQJC-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

The synthesis of 4-butyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butyl and cyclohexanecarboxamide groups. The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-butyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 4-butyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide include other thieno[3,4-c]pyrazole derivatives. These compounds share the core structure but differ in the substituents attached to the core. The uniqueness of 4-butyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide lies in its specific substituents, which may confer unique properties such as enhanced biological activity or improved stability.

Properties

Molecular Formula

C24H33N3O3S

Molecular Weight

443.6 g/mol

IUPAC Name

4-butyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H33N3O3S/c1-4-5-8-18-10-12-19(13-11-18)24(28)25-23-20-14-31(29,30)15-21(20)26-27(23)22-9-6-7-16(2)17(22)3/h6-7,9,18-19H,4-5,8,10-15H2,1-3H3,(H,25,28)

InChI Key

BUJNMLOYPCEQJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C

Origin of Product

United States

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